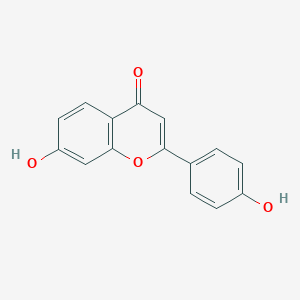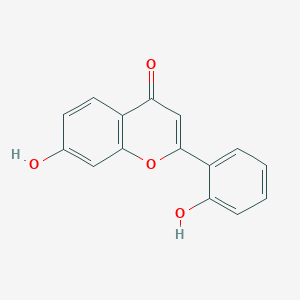
7,8-二甲氧基黄酮
描述
7,8-Dimethoxyflavone (7,8-DMF) is a flavonoid found in a variety of plant species. It has been studied for its potential therapeutic benefits and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to have a number of potential applications in the medical field, including the treatment of neurodegenerative diseases, metabolic syndrome, and cancer. Additionally, 7,8-DMF has been studied for its potential use in laboratory experiments.
科学研究应用
抗癌细胞毒性:与7,8-二甲氧基黄酮相关的化合物结构修饰已显示出对HepG2和T47D细胞系的细胞毒性效应,表明其在癌症治疗中的潜力 (Yenjai et al., 2009)。
抗炎活性:7,8-二甲氧基黄酮在大鼠爪水肿模型中表现出与阿司匹林相当的抗炎效果,表明其在治疗炎症方面的潜力 (Panthong et al., 1989)。
微生物代谢:真菌如拉曼氏毛霉和黄曲霉对7,8-二甲氧基黄酮的微生物转化已产生各种代谢产物,揭示了该化合物的代谢途径的见解 (Herath et al., 2009)。
抗糖尿病和降脂效果:在糖尿病大鼠模型中,7,8-二甲氧基黄酮显著降低了血糖水平并改善了血脂水平,表明其在管理糖尿病和相关脂质代谢紊乱方面的效用 (Xie et al., 2019)。
抗侵袭活性:7,8-二甲氧基黄酮的某些衍生物在人乳腺癌细胞中显示出抗侵袭性,表明其在癌症治疗中的潜力 (Parmar et al., 1994)。
药代动力学和组织分布:关于7,8-二甲氧基黄酮在小鼠中的药代动力学和组织分布的研究为评估其体内治疗潜力提供了关键信息 (Bei & An, 2016)。
神经发生和抗抑郁效果:7,8-二甲氧基黄酮的合成衍生物显示出强效的抗抑郁效果和促进神经发生的能力,表明其在治疗抑郁症和其他神经疾病方面的潜力 (Liu et al., 2010)。
镇痛效果:包括7,8-二甲氧基黄酮在内的某些二甲氧基黄酮在小鼠中显示出显著的镇痛效果,表明其在疼痛管理中的潜力 (Pandurangan et al., 2014)。
化学预防应用:7,8-二甲氧基黄酮在鱼模型中显示出高组织积累和有限代谢,表明其作为化学预防分子的潜力 (Tsuji et al., 2006)。
药物相互作用潜力:持续摄入7,8-二甲氧基黄酮可能影响肝酶的表达,影响像咪达唑仑这样的药物的代谢 (Ochiai et al., 2018)。
作用机制
Target of Action
7,8-Dimethoxyflavone primarily targets the tropomyosin-related kinase B (TrkB) receptors , which are typically activated by brain-derived neurotrophic factor (BDNF) . TrkB receptors play a crucial role in promoting the growth of neurons and synapses, which is vital for normal brain function .
Mode of Action
7,8-Dimethoxyflavone mimics the effects of BDNF in brain cells by activating TrkB receptors . Unlike BDNF, which has a short half-life and cannot cross the blood-brain barrier due to its large size, 7,8-Dimethoxyflavone can penetrate the blood-brain barrier and enter the central nervous system . It also increases the production of Nrf2, which in turn increases antioxidant enzymes and enzymes that repair DNA .
Biochemical Pathways
The activation of TrkB receptors by 7,8-Dimethoxyflavone triggers several downstream effects. For instance, it has been found to increase the mTOR pathway and decrease MuRF1 and atrogin-1-mediated proteolysis through the PI3K/Akt pathway . These pathways are involved in protein turnover, mitochondrial activity, and myogenesis .
Pharmacokinetics
The pharmacokinetics of 7,8-Dimethoxyflavone is still under investigation. It has been found that after oral administration of 50 mg/kg in mice, the plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours . This suggests that 7,8-Dimethoxyflavone has a relatively long half-life and good bioavailability.
Result of Action
The activation of TrkB receptors by 7,8-Dimethoxyflavone leads to several molecular and cellular effects. It promotes survival and enhances neurite growth in cultured neurons . It is also neuroprotective in rodent models of ischemic stroke and neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
属性
IUPAC Name |
7,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQQECDVUXBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351009 | |
| Record name | 7,8-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxyflavone | |
CAS RN |
65548-54-1 | |
| Record name | 7,8-Dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that 7,8-Dimethoxyflavone might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].
Q2: Are there other potential mechanisms of action for 7,8-Dimethoxyflavone?
A2: Yes, 7,8-Dimethoxyflavone has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.
Q3: Does 7,8-Dimethoxyflavone affect the NF-κB pathway?
A3: Research suggests that 7,8-Dimethoxyflavone can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.
Q4: What is the molecular formula and weight of 7,8-Dimethoxyflavone?
A4: The molecular formula of 7,8-Dimethoxyflavone is C17H14O4, and its molecular weight is 282.29 g/mol.
Q5: What spectroscopic data is available for characterizing 7,8-Dimethoxyflavone?
A5: Numerous studies utilize various spectroscopic techniques to characterize 7,8-Dimethoxyflavone. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.
Q6: How do structural modifications of 7,8-Dimethoxyflavone influence its biological activity?
A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to 7,8-Dimethoxyflavone []. This highlights the importance of the specific substitution pattern for activity.
Q7: What is known about the stability of 7,8-Dimethoxyflavone?
A7: Limited information is available regarding the stability of 7,8-Dimethoxyflavone under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.
Q8: What is known about the pharmacokinetic profile of 7,8-Dimethoxyflavone?
A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of 7,8-Dimethoxyflavone is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.
Q9: Has 7,8-Dimethoxyflavone demonstrated efficacy in any in vitro or in vivo models?
A9: Yes, 7,8-Dimethoxyflavone has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].
Q10: What about the tracheal smooth muscle relaxant properties of 7,8-Dimethoxyflavone?
A10: Studies have shown that 7,8-Dimethoxyflavone, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.
Q11: What analytical methods are used to identify and quantify 7,8-Dimethoxyflavone?
A11: Commonly employed techniques include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















